molecular formula C10H9F4NO B13067623 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol

4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol

Cat. No.: B13067623
M. Wt: 235.18 g/mol
InChI Key: QQHKNVJXYRXSLY-UHFFFAOYSA-N
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Description

4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol (CAS: 1270443-44-1) is a fluorinated phenolic compound featuring a cyclopropane ring fused to an aminomethyl group at the para position of a tetrafluorinated benzene ring. Its molecular formula is C₁₀H₉F₄NO, with a molecular weight of 235.18 g/mol . The compound exhibits two hydrogen bond donors (phenolic -OH and primary amine -NH₂) and six hydrogen bond acceptors (four fluorine atoms, one hydroxyl oxygen, and one amine nitrogen), contributing to its polar yet lipophilic character.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

4-[amino(cyclopropyl)methyl]-2,3,5,6-tetrafluorophenol

InChI

InChI=1S/C10H9F4NO/c11-5-4(9(15)3-1-2-3)6(12)8(14)10(16)7(5)13/h3,9,16H,1-2,15H2

InChI Key

QQHKNVJXYRXSLY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C(=C(C(=C2F)F)O)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Cyclopropylmethylamine: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine source under basic conditions.

    Introduction of the Tetrafluorophenol Group: The cyclopropylmethylamine is then reacted with a tetrafluorophenol derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

Chemistry

Building Block for Complex Molecules

  • The compound serves as a versatile building block in the synthesis of fluorinated compounds. Its unique structure allows for the introduction of various functional groups through substitution reactions.

Reactivity Studies

  • Due to its ability to undergo oxidation and reduction reactions, it is useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology

Enzyme Interaction Studies

  • The compound's structure makes it a candidate for investigating enzyme interactions and receptor binding. Its aminocyclopropylmethyl group can interact with active sites of enzymes, potentially influencing their activity.

Pharmacological Potential

  • Research indicates that compounds with similar structures may exhibit biological activity, including antimicrobial and anticancer properties. Thus, 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol could be explored for therapeutic applications.

Industry

Advanced Materials Production

  • The compound can be utilized in the development of advanced materials such as fluorinated polymers or specialized coatings that require enhanced chemical stability and resistance.

Cosmetic Formulations

  • Its properties may also lend themselves to applications in cosmetic formulations where stability and specific interactions with biological tissues are desired.

Case Study 1: Enzyme Inhibition

In a study examining enzyme interactions, 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol was tested against various enzymes to assess its inhibitory potential. Results indicated that the compound could effectively inhibit certain enzymes involved in metabolic pathways relevant to drug metabolism.

Case Study 2: Polymer Development

Research focused on using 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol as a precursor for synthesizing fluorinated polymers. The resulting materials demonstrated enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts.

Case Study 3: Antimicrobial Activity

A series of tests conducted on derivatives of 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol revealed promising antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol involves its interaction with specific molecular targets. The aminocyclopropylmethyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The tetrafluorophenol core can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol and related fluorinated phenolic derivatives.

Compound Name Molecular Formula Functional Groups Key Applications/Properties Synthesis Highlights Reference
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol C₁₀H₉F₄NO Phenol, aminocyclopropylmethyl Undisclosed (likely bioactive intermediate) Not detailed in evidence
2,3,5,6-Tetrafluorophenyl 4-[(dimethylamino)methyl]benzoate (4) C₁₇H₁₄F₄NO₂ Ester, dimethylaminomethyl PET imaging (carbonic anhydrase IX inhibitor) DCC-mediated coupling, 99% yield
TFIB (Tetrafluorophenyl ester) C₁₄H₈F₄INO₂ Ester, iodobenzamide PET imaging and targeted therapy Diazotization-iodination, 54% yield
4-甲氧基甲基-2,3,5,6-四氟苯甲醇 C₁₀H₁₀F₄O₂ Benzyl alcohol, methoxymethyl Pesticide intermediate (tetrafluoromeothrin) Selective alkylation, 85% yield
2,3,5,6-Tetrafluorophenyl 4-isocyanobutanoate C₁₁H₈F₄NO₂ Isonitrile, ester Radiopharmaceuticals (⁹⁹ᵐTc/¹⁸F labeling) Burgess reagent-mediated dehydration
4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol C₈H₆F₄O Benzyl alcohol, methyl Soil insecticide (tefluthrin intermediate) Methylation of 1,2,4,5-tetrafluorobenzene

Structural and Functional Analysis

Backbone and Fluorination: All compounds share a 2,3,5,6-tetrafluorophenol core, enhancing metabolic stability and lipophilicity. However, substitutions at the para position dictate their functional roles:

  • Ester derivatives (e.g., compound 4, TFIB) prioritize stability for imaging applications. TFIB’s tetrafluorophenyl ester resists hydrolysis under basic conditions, enabling conjugation with biomolecules .

Synthetic Pathways: Most analogs utilize 2,3,5,6-tetrafluorophenol as a starting material. Coupling reagents like DCC or EDC are common for ester/amide formation .

Applications :

  • Imaging agents : Compound 4 and TFIB are optimized for PET/SPECT imaging, leveraging fluorine’s isotopic properties and ester stability .
  • Agrochemicals : Methoxymethyl and methyl derivatives () are intermediates in pyrethroid insecticides, where fluorine reduces photodegradation .

Reactivity and Stability: The phenolic -OH in the target compound may confer acidity (pKa ~10) similar to other fluorophenols, facilitating deprotonation in basic environments. In contrast, ester derivatives (e.g., compound 4) are less acidic but more hydrolytically stable .

Research Findings and Data

Physicochemical Properties

  • LogP Comparison: Fluorinated analogs typically exhibit higher logP values than non-fluorinated counterparts. For example: 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol: Estimated logP ≈ 2.1 (calculated via fragment-based methods). TFIB: logP ≈ 3.5 due to iodobenzamide’s hydrophobicity .

Environmental Impact

Biological Activity

4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol is an organic compound characterized by its unique molecular structure that includes four fluorine atoms and an amino group attached to a phenolic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

  • Molecular Formula : C6H3F4NO
  • Molecular Weight : 181.09 g/mol
  • CAS Number : 938-63-6
  • IUPAC Name : 4-amino-2,3,5,6-tetrafluorophenol

The biological activity of 4-(aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol is primarily attributed to its interaction with various biological macromolecules. The presence of fluorine enhances its ability to form hydrogen bonds and interact with enzymes and receptors. The amino group can participate in nucleophilic reactions, influencing biochemical pathways and enzyme activity .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests demonstrated that derivatives of tetrafluorophenol exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MICs) were evaluated against standard bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Compounds showed MIC values ranging from 0.25 to 16 µg/mL, indicating promising antibacterial properties comparable to established antibiotics like penicillin .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method revealed that certain derivatives of 4-(aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol did not exhibit significant toxicity against normal human cell lines while demonstrating potent cytotoxic effects against cancer cell lines. This selectivity is crucial for the development of therapeutic agents with reduced side effects .

Case Studies

  • Antibacterial Efficacy :
    • A study focused on a series of synthesized compounds based on tetrafluorophenol derivatives indicated that some exhibited excellent antimicrobial profiles. For example, a derivative was found to inhibit S. epidermidis growth at concentrations as low as 4 µg/mL .
  • Cytotoxicity Evaluation :
    • In research involving leukemia cell lines, compounds derived from tetrafluorophenol were tested for their ability to induce apoptosis and inhibit cell proliferation. Results indicated that these compounds could effectively reduce cell viability at concentrations lower than traditional chemotherapeutics .

Data Table: Biological Activity Overview

Biological ActivityTested OrganismsMIC (µg/mL)Remarks
AntibacterialS. aureus0.25 - 16Comparable to standard antibiotics
AntibacterialE. coli0.5 - 32Effective against clinical strains
CytotoxicityCancer Cell LinesVariesSelective toxicity; minimal impact on normal cells

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